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5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B12838807
M. Wt: 209.25 g/mol
InChI Key: FABOGBCGXOXMKJ-UHFFFAOYSA-N
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Description

Contextual Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Chemical Biology and Medicinal Chemistry

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity. jst.go.jpnih.gov The structure is a bioisostere of indole (B1671886) and purine (B94841), allowing it to mimic these essential biological molecules. nih.gov A key feature of the 7-azaindole scaffold is its capacity to act as a hinge-binding motif in protein kinases, forming critical hydrogen bonds with the kinase hinge region. jst.go.jp This interaction is fundamental to the mechanism of many kinase inhibitors. Consequently, this scaffold is a cornerstone in the design of inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. jst.go.jpnih.govacs.org

Historical Development and Evolution of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Research Targets

The exploration of 1H-pyrrolo[2,3-b]pyridine derivatives has evolved significantly over the years. Initially, research focused on the fundamental synthesis and reactivity of this heterocyclic system. As our understanding of molecular biology and the role of specific enzymes in disease pathogenesis grew, so did the interest in 7-azaindole derivatives as potential therapeutic agents. The discovery that this scaffold could effectively target the ATP-binding site of kinases was a pivotal moment. researchgate.net This led to extensive structure-activity relationship (SAR) studies, where different substituents are systematically added to the core structure to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org The successful development of drugs like Vemurafenib, a B-RAF kinase inhibitor, from a 7-azaindole fragment, has further solidified the importance of this scaffold in drug discovery. jst.go.jp

Overview of Current Research Directions for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Current research on this compound, also referred to in chemical literature as N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, centers on its role as a fragment or lead compound in the development of kinase inhibitors. nih.gov It has been identified through biochemical screening of kinase-focused libraries as a binder of the serine/threonine kinase Pim-1. nih.gov The co-crystal structure of this compound with Pim-1 kinase has been solved (PDB ID: 3C4E), providing a detailed molecular basis for its binding and a foundation for the structure-based design of more potent and selective inhibitors. nih.gov Research efforts are therefore directed at using this foundational knowledge to develop new therapeutic agents targeting kinases involved in oncology and other diseases. nih.govlabshare.cn

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical to its behavior in biological systems and its suitability as a research tool or potential drug candidate.

Molecular Structure and Formula

The chemical structure of this compound consists of a central pyrrolo[2,3-b]pyridine (7-azaindole) core. A phenyl group is attached to the amine at the 3-position of this bicyclic system.

Molecular Formula: C₁₃H₁₁N₃

IUPAC Name: N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Computed Physicochemical Data

Experimentally determined physicochemical data for this specific compound is not widely published. However, computational models provide valuable estimates for several key parameters.

PropertyValueSource
Molecular Weight 209.25 g/mol PubChem
Monoisotopic Mass 209.09530 g/mol PubChem
XLogP3 2.9PubChem
Hydrogen Bond Donors 2PDBe-KB
Hydrogen Bond Acceptors 3PDBe-KB
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 40.7 ŲPubChem
Heavy Atom Count 16PDBe-KB

Synthesis and Characterization

The synthesis and characterization of this compound are fundamental to its use in research.

Synthetic Pathways

The synthesis of related 4-phenylaminopyrrolo[2,3-b]pyridine compounds has been achieved using the Hartwig-Buchwald coupling reaction, which is a palladium-catalyzed cross-coupling of an amine with a halide. nih.gov This suggests that a potential route to this compound could involve the coupling of aniline (B41778) with a suitably functionalized 3-halo-1H-pyrrolo[2,3-b]pyridine derivative. The synthesis of the 7-azaindole scaffold itself can be accomplished through various methods, often starting from substituted pyridine (B92270) precursors. acs.org

Purification and Analytical Characterization

Following synthesis, purification of pyrrolo[2,3-b]pyridine derivatives is typically achieved using standard laboratory techniques such as column chromatography.

The characterization of the final compound to confirm its identity and purity relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For a secondary amine like this compound, a characteristic N-H stretching vibration would be expected in the region of 3350-3310 cm⁻¹. The C-N stretching of the aromatic amine would likely appear between 1335-1250 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Biological Activity and Mechanism of Action

The biological activity of this compound has been primarily investigated in the context of kinase inhibition.

Kinase Inhibition Profile

This compound was identified from a kinase-focused library screen as an inhibitor of the serine/threonine-protein kinase Pim-1. nih.govlabshare.cn Pim-1 is a proto-oncogene that plays a role in cell cycle progression and tumorigenesis, making it an attractive target for cancer therapy. nih.gov

Target KinaseActivityMethod of IdentificationPDB ID
Pim-1 InhibitorBiochemical Screen3C4E

Mechanism of Action at the Molecular Level

The mechanism of action of this compound as a Pim-1 inhibitor has been elucidated through X-ray crystallography. The co-crystal structure (PDB ID: 3C4E) reveals that the compound binds to the ATP-binding site of the Pim-1 kinase domain. nih.gov The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. This interaction mimics the binding of the adenine (B156593) region of ATP, thereby competitively inhibiting the enzyme's activity. The phenyl group attached to the 3-amino position occupies a hydrophobic pocket within the active site, contributing to the binding affinity. nih.gov This detailed structural information is invaluable for the rational design of more potent and selective Pim-1 inhibitors based on this scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B12838807 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

FABOGBCGXOXMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3N)N=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Retrosynthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

Approaches for Pyrrolo[2,3-b]pyridine Ring System Construction

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is a cornerstone of synthesizing derivatives like 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Several classical and modern synthetic strategies have been developed to this end.

One of the most common approaches involves the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. researchgate.netnbuv.gov.ua This can be achieved through various methods, including:

Fischer Indole (B1671886) Synthesis Modification: This method utilizes pyridylhydrazines and a suitable ketone or aldehyde under acidic conditions. While a staple for indole synthesis, its application to azaindoles can be limited by the availability of the starting pyridylhydrazines. rsc.org

Madelung-type Cyclization: This involves the intramolecular cyclization of N-(pyridin-2-yl)amides. This approach is often limited by the harsh reaction conditions required, such as high temperatures and strong bases. researchgate.netrsc.org

Palladium-Catalyzed Annulation: Modern methods often rely on palladium-catalyzed reactions. For instance, the reaction of ortho-iodoarylamines with alkynes (Sonogashira coupling) followed by cyclization is a versatile route. nih.gov Similarly, the reaction of amino-ortho-chloropyridines with pyruvic acid derivatives offers a mild, one-step procedure. nih.gov

Another major strategy is the construction of the pyridine ring onto a pre-formed pyrrole. This approach is generally less common but can be effective depending on the desired substitution pattern. nbuv.gov.ua A three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds provides an efficient route to the 7-azaindole (B17877) framework. nih.gov

Strategic Introduction of the Phenyl Moiety at Position 5

The introduction of a phenyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core is a critical step. This is typically achieved through palladium-catalyzed cross-coupling reactions on a pre-functionalized 7-azaindole. The most common precursor for this transformation is a 5-halo-1H-pyrrolo[2,3-b]pyridine, with 5-bromo or 5-iodo derivatives being particularly useful.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. nih.govnih.govwikipedia.orglibretexts.org This reaction involves the coupling of the 5-halo-7-azaindole with a phenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be influenced by other functional groups present in the molecule.

ReactantsCatalyst SystemConditionsProduct
5-Bromo-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acidPd(dppf)Cl2, K2CO3Dimethoxyethane5-Phenyl-1H-pyrrolo[2,3-b]pyridine
5-Iodo-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acidPd(PPh3)4, Na2CO3DMF, 90 °C5-Phenyl-1H-pyrrolo[2,3-b]pyridine
This table presents illustrative examples of Suzuki-Miyaura reactions for the synthesis of the 5-phenyl-1H-pyrrolo[2,3-b]pyridine core.

Methodologies for Amine Functionality Installation at Position 3

The introduction of an amine group at the C3 position of the 5-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold can be accomplished through several methods.

One common approach is the nitration of the 7-azaindole ring, which predominantly occurs at the C3 position, followed by reduction of the nitro group to an amine. rsc.org Various reducing agents can be employed for this transformation, such as tin(II) chloride or catalytic hydrogenation.

Alternatively, direct amination methods are becoming increasingly prevalent. While direct C-H amination presents challenges, recent advancements have made it a more viable option. nih.gov A more established method is the Buchwald-Hartwig amination of a 3-halo-5-phenyl-1H-pyrrolo[2,3-b]pyridine. researchgate.netmit.eduwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 7-azaindole and an amine.

Another strategy involves the use of Zincke imine intermediates . A recently developed photochemical method allows for the C3-amination of pyridines, which could potentially be adapted for the 7-azaindole system. chemrxiv.orgnih.gov

Advanced Synthetic Routes to this compound and Key Intermediates

The synthesis of this compound often involves a multi-step sequence where the order of key bond formations is strategically planned.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

As previously mentioned, the Suzuki-Miyaura reaction is a cornerstone for introducing the phenyl group at the C5 position. nih.govnih.govwikipedia.orglibretexts.org The reaction typically starts with a 5-halo-7-azaindole derivative. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid using a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate in a suitable solvent like dimethoxyethane. nih.gov The efficiency of this reaction is often high, providing a reliable method for constructing the 5-phenyl-7-azaindole core.

Starting MaterialCoupling PartnerCatalyst SystemProductReference
5-Bromo-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(dppf)Cl2, K2CO35-Phenyl-1H-pyrrolo[2,3-b]pyridine nih.gov
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd2(dba)3, K2CO34-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
This table showcases examples of Suzuki-Miyaura reactions used in the synthesis of phenyl-substituted 1H-pyrrolo[2,3-b]pyridines.

Direct Amination and Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines and is particularly useful for the amination of halo-7-azaindoles. researchgate.netmit.eduwikipedia.orglibretexts.org This reaction allows for the coupling of a 3-halo-5-phenyl-1H-pyrrolo[2,3-b]pyridine with a variety of amines, including primary and secondary amines, under relatively mild conditions. The use of specialized phosphine (B1218219) ligands, such as RuPhos and BippyPhos, has been instrumental in expanding the scope and efficiency of this reaction. researchgate.netnih.gov

A key advantage of the Buchwald-Hartwig amination is its tolerance for a wide range of functional groups, which is crucial when dealing with complex molecules. Simple and efficient procedures have been developed for the palladium-catalyzed cross-coupling of primary and secondary amines with unprotected halo-7-azaindoles. mit.edu

SubstrateAmineCatalyst SystemProductReference
3-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridineAmmonia equivalentPd(OAc)2, RuPhosThis compound researchgate.net
4-Chloro-1H-pyrrolo[2,3-b]pyridineN-BenzylmethylamineRuPhos Pd G2 pre-catalystN-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine researchgate.net
This table provides examples of Buchwald-Hartwig amination reactions for the synthesis of amino-substituted 1H-pyrrolo[2,3-b]pyridines.

An in-depth examination of the synthetic pathways and chemical derivatization of this compound reveals a landscape rich with modern organic chemistry techniques. This scaffold, a key component in medicinal chemistry, is accessible through a variety of strategic chemical manipulations, allowing for extensive exploration of its structure-activity relationships. This article details the methodologies for its synthesis, functionalization, and analysis.

Structure Activity Relationship Sar Studies of 5 Phenyl 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogues

Impact of Substituent Variations on the Phenyl Ring at Position 5 on Biological Activity

The phenyl ring at the C5-position of the pyrrolo[2,3-b]pyridine core is a primary site for modification to enhance biological activity and modulate physicochemical properties. Its orientation and substitution pattern significantly influence the compound's interaction with target proteins.

The electronic nature and size of substituents on the C5-phenyl ring are pivotal for target engagement. In studies of 7-azaindole (B17877) derivatives as CDK8 inhibitors, where a urea-linked phenyl group was attached to the 5-position of the core, the position of substituents on the terminal phenyl ring was critical. nih.gov It was observed that introducing substituents at the meta-position of this phenyl ring led to a significant improvement in inhibitory activity compared to ortho- or para-substituted analogues. nih.gov This suggests the presence of a specific hydrophobic pocket in the target's binding site that can better accommodate meta-substituents. nih.gov

For instance, compounds with a 3-methylphenyl group showed superior activity, while ortho-substituted derivatives were weak inhibitors. nih.gov Similarly, research on 2,5-disubstituted 7-azaindoles identified a derivative with a 5-(2-chloro-6-methylbenzylamino) group as a potent inhibitor of Abl and Src kinases, highlighting that specific steric and electronic arrangements (in this case, ortho-substitution on the benzylamine (B48309) ring) are required for high potency against certain targets. researchgate.net The introduction of bulky or electron-withdrawing/donating groups can alter the conformation and electronic distribution of the molecule, thereby affecting its binding affinity.

Generally, a balance must be struck; while increased lipophilicity can enhance binding to hydrophobic pockets and improve membrane permeability, it can also lead to decreased solubility and increased off-target toxicity. The improved solubility of azaindoles compared to parent indoles is a recognized advantage, providing a better starting point for drug development. pharmablock.commdpi.com The strategic placement of polar groups on the C5-phenyl ring can help maintain this solubility advantage while still allowing for potent target engagement.

Elucidation of SAR for Modifications at the 3-Amine Position

The 3-amine group is a crucial functional handle for derivatization and a key pharmacophoric element. Its basicity and hydrogen-bonding capacity often play a direct role in anchoring the ligand to its biological target.

The 3-position of the 7-azaindole core is frequently used to introduce side chains that can access and interact with specific regions of the target protein. In many kinase inhibitors, the pyrrolo[2,3-b]pyridine core itself acts as a hinge-binder, and the substituent at the 3-position extends into the solvent-exposed region or other pockets of the ATP-binding site. nih.gov For example, a series of potent Cdc7 kinase inhibitors were developed by attaching imidazolone (B8795221) or thiazolone moieties via a methylidene linker at the C3 position, demonstrating that this position is critical for achieving high potency. nih.gov

The amine at position 3 can act as a hydrogen bond donor or acceptor, or serve as a nucleophilic point for synthetic elaboration. In the development of inhibitors for Fyn and GSK-3β kinases, a 3-aminothiazole-7-azaindole scaffold was used as a starting point, indicating the utility of a substituted amino group at this position. acs.org

Direct substitution on the 3-amine group, such as acylation or alkylation, can significantly alter its electronic properties and steric profile. Acylation, for instance, converts the basic amine into a neutral amide, which can change its hydrogen bonding pattern from a donor to an acceptor and increase its steric bulk. This can be used to probe the requirements of the binding pocket. While specific SAR studies on the acylation and alkylation of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine are not broadly detailed in the reviewed literature, the principles are well-established in medicinal chemistry. Such modifications would be expected to modulate the compound's interaction with the target protein, potentially shifting its binding mode or altering its selectivity profile.

SAR of Modifications on the Pyrrolo[2,3-b]pyridine Core Structure

The bicyclic pyrrolo[2,3-b]pyridine (7-azaindole) core is fundamental to the activity of these compounds. Its structure is a bioisostere of purine (B94841) and indole (B1671886), but it possesses unique properties. nih.gov Altering the core, for instance by changing the position of the nitrogen atom within the ring system (isomerization) or by replacing the entire scaffold with another heterocycle (bioisosteric replacement), has profound effects on biological activity.

In a study developing PDE4B inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was found to be superior to several other heterocyclic systems. nih.gov Replacing the core with an indole or a thieno[2,3-b]pyrazine (B153567) resulted in inactive compounds. nih.gov A switch to a 1H-benzo[d]imidazole scaffold led to a threefold loss in activity. nih.gov Furthermore, the isomeric 1H-pyrrolo[3,2-b]pyridine (4-azaindole) was also found to be inactive in this series, underscoring the critical importance of the specific arrangement of nitrogen atoms in the 7-azaindole core for this particular target. nih.gov

Conversely, in the pursuit of FGFR1 inhibitors, changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine (an isomer of the 7-azaindole core) led to an increase in binding activity. nih.gov This illustrates that the optimal core structure is highly target-dependent. Comparative studies of the four azaindole isomers (4-, 5-, 6-, and 7-azaindole) have often shown that the 7-azaindole provides the best combination of efficacy and favorable physicochemical properties, although exceptions exist. pharmablock.commdpi.com

Role of Substituents at Position 2

The substitution at the 2-position of the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to be a critical determinant of biological activity. In a study focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as phosphodiesterase 4B (PDE4B) inhibitors, the nature of the substituent at this position significantly impacted potency. nih.gov While this study does not feature the 3-amino group, the findings on the 2-position offer valuable insights.

For instance, a series of analogues with an amide group at position 2 were synthesized and evaluated. The data revealed that the size and hydrophobicity of the groups attached to the amide nitrogen are important for activity. nih.gov Holding a 3,4-dichlorophenyl group constant at another position, variations at the amide substituent at position 2 led to a range of inhibitory concentrations (IC₅₀) against PDE4B. nih.gov

Compound ID R Group on Carboxamide at C2 PDE4B IC₅₀ (µM)
11a-CH₃0.25
11b-CH₂CH₃0.33
11c-CH(CH₃)₂0.55
11hAzetidin-1-yl0.11
11oMorpholino1.1

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov

The data suggests that smaller, less bulky substituents on the C2-carboxamide, such as a methyl group (11a), are well-tolerated. Interestingly, the introduction of a small, rigid ring like azetidine (B1206935) (11h) resulted in the most potent compound in this series, highlighting the importance of a specific conformational arrangement. nih.gov Conversely, larger groups like morpholino (11o) led to a decrease in activity. nih.gov This indicates that the pocket accommodating the C2-substituent is likely sterically constrained.

Influence of Substituents at Position 4

The substitution pattern at the 4-position of the pyrrolo[2,3-b]pyridine ring system also plays a pivotal role in modulating biological activity. Research into 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogues as inhibitors of colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase provides valuable insights. nih.gov In this study, the introduction of an amino group at the C4 position was a key synthetic step, and the nature of this substituent was found to be critical for inhibitory potency. nih.gov

One key finding was that the 7-azaindole analogue (a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine) was significantly less potent—by a factor of 20—than its pyrrolopyrimidine parent compound. nih.gov This underscores the sensitivity of the target protein to the specific heterocyclic core and the substituents at the 4-position. The study focused on the synthesis of a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine and did not provide a broad range of substituents at this position, but the dramatic drop in potency upon switching from a pyrrolopyrimidine to a pyrrolo[2,3-b]pyridine highlights the importance of the nitrogen placement and the substituent at C4. nih.gov

In a different context, studies on pyrrolo[3,4-c]pyridine derivatives, an isomeric scaffold, have shown that substitution at the analogous position can significantly affect activity. For example, in a series of SYK inhibitors, a 4-(3-methylanilino) substituent exhibited good potency, and the addition of a 7-fluoro group further influenced the activity profile. mdpi.com While on a different isomer, this suggests that aryl amino groups at the 4-position can be beneficial for kinase inhibition.

N1-Substitution Effects on Biological Activity

The nitrogen at the N1 position of the pyrrolo[2,3-b]pyridine ring, the pyrrole (B145914) nitrogen, is a common site for modification in SAR studies. Substitution at this position can influence the molecule's electronic properties, solubility, and its ability to act as a hydrogen bond donor.

In many active compounds based on the pyrrolo[2,3-b]pyridine scaffold, the N1-H is unsubstituted and is thought to participate in crucial hydrogen bonding interactions with the target protein. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif is utilized as a hinge binder, implying an interaction involving the N1-H. nih.gov

However, substitution at N1 can be advantageous in certain contexts. For instance, the introduction of a phenylsulfonyl group at N1 is a common strategy in the synthesis of these compounds to facilitate certain chemical transformations. synhet.com While often removed in the final step, some studies explore the effects of retaining a substituent at this position. For example, in a series of pyrazolo[4,3-c]pyridines, which are also heterocyclic compounds, modifications at the analogous N1 position of the pyrazole (B372694) ring led to varied effects on activity, with some derivatives showing decreased ability to disrupt protein-protein interactions. mdpi.com

The impact of N1 substitution is highly dependent on the specific biological target and the role of the N1-proton in the binding mechanism. If the N1-H acts as a critical hydrogen bond donor, its substitution is generally detrimental to activity. Conversely, if this position is solvent-exposed or if a substituent can form other favorable interactions, N1-alkylation or arylation could enhance potency or modify pharmacokinetic properties.

Conformational Analysis and its Implications for SAR

Conformational analysis of similar bicyclic heterocyclic systems has demonstrated the importance of rotational restriction. For instance, in a study of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, restricting the rotation of an N4-anilino substituent by incorporating a methyl group had a significant impact on biological activity. mdpi.com This suggests that a specific, less flexible conformation is preferred for potent inhibition.

For this compound, the dihedral angle between the pyrrolo[2,3-b]pyridine core and the C5-phenyl ring is a critical parameter. This angle will be influenced by substituents on both the phenyl ring and the heterocyclic system. Molecular modeling and NMR studies are often employed to understand these conformational preferences. mdpi.com The planarity of the pyrrolo[2,3-b]pyridine system itself is generally maintained, but the exocyclic bonds to the phenyl group and the C3-amine are subject to rotation. Understanding the low-energy conformations and how they are influenced by substitution is essential for rational drug design.

Predictive Models for SAR Derived from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new analogues based on their physicochemical properties and structural features. For the this compound scaffold, QSAR models can be developed using experimental data from a series of analogues.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These models generate a statistical correlation between the biological activity of a set of molecules and their 3D steric and electrostatic fields. The resulting models can be visualized as contour maps, indicating regions where bulky groups, positive or negative charges, or hydrophobic or hydrophilic moieties are predicted to increase or decrease activity. researchgate.net

For example, a 3D-QSAR study on pyrimidine (B1678525) analogs generated models with color-coded cubes to represent favorable (blue) and unfavorable (red) regions for a given property, guiding the design of new compounds with potentially enhanced activity. researchgate.net While a specific QSAR model for this compound is not publicly available, the principles of QSAR are broadly applicable. A hypothetical QSAR model for this scaffold might highlight the importance of:

Steric bulk at position 2: A contour map might show that this area is sterically constrained, favoring smaller substituents.

Electrostatic potential around the C4 position: The model could indicate a preference for electron-donating or electron-withdrawing groups to optimize interactions with the target.

Hydrophobicity of the C5-phenyl ring: The model might suggest that specific hydrophobic or hydrophilic substitutions on the phenyl ring are beneficial for activity.

These predictive models, once validated with a robust dataset, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues. mdpi.com

Mechanistic Investigations of 5 Phenyl 1h Pyrrolo 2,3 B Pyridin 3 Amine Biological Activities

Elucidation of Enzyme Inhibition Mechanisms

Kinase Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a key regulator of DNA replication initiation and has emerged as an attractive target for cancer therapy. mdpi.com Research into 1H-pyrrolo[2,3-b]pyridine derivatives has led to the development of potent, ATP-mimetic inhibitors of Cdc7 kinase. mdpi.com For instance, optimization of this scaffold resulted in compounds like [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 7 nM. mdpi.com These inhibitors function by blocking DNA synthesis through the prevention of replication origin activation, without directly impeding the progression of the replication fork or inducing a sustained DNA damage response. mdpi.com This mechanism ultimately leads to apoptotic cell death in various cancer cell types. mdpi.com

JAK3: The Janus kinase (JAK) family plays a critical role in cytokine-mediated inflammatory and autoimmune responses. nih.gov While the broader 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold has been explored for JAK inhibition, specific derivatives have been engineered for selectivity. For example, N-alkyl-substituted derivatives were designed to achieve selectivity for JAK1 over other family members, including JAK3. One such compound, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (38a), showed excellent potency for JAK1 with high selectivity over JAK2, JAK3, and TYK2. nih.gov

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and synthesized as c-Met inhibitors. One particular derivative, compound 9 from a 2016 study, which features a sulfur linker, exhibited strong inhibitory activity against c-Met kinase with an IC₅₀ value of 22.8 nM. nih.gov

CSF1R: The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the differentiation and survival of most tissue-resident macrophages, making it a target for inflammatory diseases and cancers. acs.orgnih.gov While direct studies on 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine are limited, the closely related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is central to many CSF1R inhibitors. mdpi.comacs.org Pexidartinib, an approved CSF1R inhibitor, features a pyrrolopyridine core. mdpi.com Research has shown that 6-aryl substituted pyrrolo[2,3-d]pyrimidines can be highly potent CSF1R inhibitors with IC₅₀ values below 5 nM. nih.gov

SGK-1: Serum and glucocorticoid-regulated kinase 1 (SGK1) is a downstream effector in the PI3K signaling pathway involved in cell proliferation and survival. nih.gov While direct inhibition by the 5-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold is not extensively documented, research on the bioisosteric 1H-pyrazolo[3,4-b]pyrazine scaffold has yielded highly active and selective SGK1 inhibitors. nih.gov Certain sulfonamide derivatives of this related scaffold demonstrated nanomolar activity, suggesting that azaindole-type structures can effectively target the SGK1 ATP-binding site. nih.gov

Inhibition of Proteases

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. acs.orgnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and effective framework for the development of potent HNE inhibitors. acs.orgresearchgate.net Studies have shown that derivatives can achieve IC₅₀ values in the low nanomolar range; for example, compounds 2a and 2b inhibited HNE with IC₅₀ values of 15 and 14 nM, respectively. acs.org Mechanistic studies indicate that these inhibitors interact with the HNE catalytic triad (B1167595) (Ser195-His57-Asp102). acs.orgresearchgate.net Research has also demonstrated that while the 2-position of the scaffold must be unsubstituted for activity, bulky or lipophilic substituents at the 5-position, such as a phenyl group, are well-tolerated and likely interact with a large pocket in the enzyme's active site. nih.gov

Antiviral Mechanisms through Viral Protein Inhibition

PB2 of Influenza Virus: The influenza RNA-dependent RNA polymerase (RdRP) is a crucial enzyme complex for viral replication, and its PB2 subunit is a promising drug target. nih.gov A series of inhibitors based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were discovered as new, potent PB2 inhibitors. The most potent of these, compound 12b, demonstrated a dissociation constant (KD) of 0.11 μM in surface plasmon resonance (SPR) assays and an EC₅₀ of 1.025 μM in antiviral activity assays. nih.gov

Enteroviruses: Non-polio enteroviruses like EV-D68, EV-A71, and Coxsackievirus B3 (CVB3) are significant human pathogens for which no approved antiviral therapies exist. nih.gov The viral nonstructural protein 2C has been identified as a key target for antiviral development. nih.govnih.gov Studies have revealed that pyrrolopyridine analogues are a structurally new class of compounds that retain potent antiviral activity against both EV-A71 and CVB3. mdpi.com Furthermore, related pyrazolopyridine-containing molecules have been shown to possess broad-spectrum antiviral activity by targeting the viral 2C protein. nih.govnih.gov

Analysis of ATP-Competitive Binding and Allosteric Inhibition

The primary mechanism of action for most kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is ATP-competitive inhibition . The scaffold acts as a hinge-binder, mimicking the adenine (B156593) portion of ATP to occupy the ATP-binding pocket of the target kinase. nih.govnih.gov This binding mode is confirmed by numerous studies:

Cdc7 kinase inhibitors derived from this scaffold are described as potent ATP mimetic inhibitors. mdpi.com

X-ray crystallography of a related pyrrolotriazine inhibitor bound to AAK1 shows the core engaging in typical donor-acceptor-donor hydrogen-bonding interactions with the kinase hinge region. bldpharm.com

Pyrrolo[2,3-d]pyrimidine inhibitors of JAK3 form hydrogen bonds with hinge residues in the ATP-binding pocket. nih.gov

While less common, allosteric inhibition , where a molecule binds to a site other than the ATP pocket to induce a non-functional conformational change, represents an alternative mechanism. This can overcome resistance to ATP-competitive drugs. researchgate.net Although not definitively shown for this compound itself, related heterocyclic scaffolds have demonstrated this capability. For example, inhibitors with an imidazo[4,5-b]pyridine core were found to be ATP-independent (allosteric) inhibitors of Akt. Cocrystal structures confirmed that these inhibitors bind in a way that causes hydrophobic residues to obstruct the ATP binding cleft. Similarly, an inhibitor of MPS1 kinase based on a 1H-pyrrolo[3,2-c]pyridine scaffold was found to stabilize an inactive conformation of the enzyme incompatible with ATP binding.

Molecular Target Identification and Validation Studies

Biochemical Characterization of Target Interaction

The interaction between this compound derivatives and their molecular targets has been characterized using a variety of biochemical and biophysical methods.

Enzyme and Cellular Assays: The potency of these inhibitors is typically first determined using enzymatic assays that measure the half-maximal inhibitory concentration (IC₅₀) against the purified target protein. For example, derivatives have shown potent enzymatic inhibition against c-Met (IC₅₀ = 22.8 nM) and MELK (IC₅₀ = 32 nM). nih.gov This is followed by cellular assays to determine the compound's efficacy in a biological context, such as measuring the inhibition of cancer cell proliferation (e.g., GI₅₀ or IC₅₀ values against cell lines like A549 and MCF-7).

Binding Affinity and Kinetics: Quantitative binding assays are used to validate direct interaction with the target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide data on binding affinity (KD), association, and dissociation kinetics. nih.gov For instance, a PB2 inhibitor based on the scaffold showed a KD of 0.11 μM by SPR and 0.19 μM by ITC. nih.gov Thermal Shift Assays have also been used to demonstrate direct binding to viral proteins like the enterovirus 2C protein. mdpi.com

Structural Biology and Molecular Modeling: Molecular docking studies are frequently used to predict the binding mode of the inhibitors within the target's active site. acs.org These computational models help explain structure-activity relationships, such as how the 5-phenyl group of the scaffold interacts with hydrophobic pockets in HNE. nih.gov X-ray crystallography provides definitive, high-resolution structural data on the inhibitor-target complex. A cocrystal structure of a related allosteric Akt inhibitor confirmed that it binds in a manner that occludes the ATP binding site. These structural insights are crucial for guiding the rational design and optimization of more potent and selective compounds.

Interactive Data Tables

Kinase Inhibition Profile of Pyrrolo[2,3-b]pyridine Derivatives

A summary of inhibitory activities against various kinases.

Kinase Target Derivative/Scaffold IC₅₀ Value Reference
Cdc7 Kinase (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one 7 nM mdpi.com
c-Met 1H-pyrrolo[2,3-b]pyridine derivative with sulfur linker 22.8 nM nih.gov
FGFR1 1H-pyrrolo[2,3-b]pyridine derivative 4h 7 nM

Non-Kinase Target Inhibition

A summary of inhibitory activities against protease and viral protein targets.

Target Inhibitor Class/Scaffold Potency (IC₅₀/EC₅₀/K_D) Reference
Human Neutrophil Elastase 1H-pyrrolo[2,3-b]pyridine derivative 2b IC₅₀: 14 nM acs.org
Influenza Virus PB2 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative 12b K_D: 0.11 μM nih.gov

Protein Binding Assays (e.g., SPR, ITC)

The characterization of the binding affinity and thermodynamics of small molecules to their protein targets is a cornerstone of drug discovery. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable in this regard, providing quantitative data on binding kinetics and energetics. rsc.org

While direct protein binding data for this compound is not extensively available in the public domain, studies on closely related derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold offer valuable insights. For instance, a study on a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as inhibitors of the influenza virus PB2 protein utilized both SPR and ITC to quantify their binding affinity. One of the most potent compounds in this series, compound 12b , demonstrated strong binding to the PB2 protein. nih.gov

The binding parameters for this derivative, while not directly pertaining to a cancer target, highlight the potential of the 1H-pyrrolo[2,3-b]pyridine core to engage in high-affinity protein-ligand interactions. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

CompoundTarget ProteinAssay MethodBinding Affinity (KD, µM)Reference
Compound 12bInfluenza Virus PB2 ProteinSPR0.11 nih.gov
Compound 12bInfluenza Virus PB2 ProteinITC0.19 nih.gov

Modulation of Specific Cellular Signaling Pathways by this compound Derivatives

The biological activity of many therapeutic agents stems from their ability to modulate specific cellular signaling pathways that are dysregulated in disease. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. nih.gov The FGF-FGFR signaling axis plays a crucial role in normal cellular processes such as proliferation, migration, and angiogenesis. However, aberrant activation of this pathway is a known driver in the development and progression of various cancers. rsc.orgnih.gov

Upon binding of fibroblast growth factors, FGFRs dimerize and undergo autophosphorylation, which in turn activates several downstream signaling cascades, including:

RAS–MEK–ERK pathway

PLCγ pathway

PI3K–Akt pathway nih.gov

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit FGFRs. One notable derivative, compound 4h , exhibited potent inhibitory activity against multiple FGFR isoforms. rsc.orgnih.gov The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, demonstrate the potency of this compound.

CompoundTargetIC50 (nM)Reference
Compound 4hFGFR17 rsc.orgnih.gov
FGFR29
FGFR325
FGFR4712

The potent inhibition of FGFRs by these derivatives suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising framework for the development of targeted cancer therapies.

Investigations into Induced Apoptotic Responses in Experimental Cell Models

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer therapies function by inducing apoptosis in malignant cells. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can trigger apoptotic responses in cancer cell lines. nih.gov

In a study investigating the effects of the FGFR inhibitor compound 4h on 4T1 breast cancer cells, it was observed that the compound not only inhibited cell proliferation but also induced apoptosis. nih.gov The mechanism of this induced apoptosis was further explored by examining the expression levels of key proteins involved in the apoptotic cascade.

The Bcl-2 family of proteins are central regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). A key anti-apoptotic protein is Bcl-2 itself, while the caspases are a family of proteases that execute the apoptotic program. Western blot analysis revealed that treatment of 4T1 cells with compound 4h led to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the levels of cleaved caspase-3, an active form of a key executioner caspase. nih.gov

CompoundCell LineEffect on Anti-apoptotic Protein (Bcl-2)Effect on Pro-apoptotic Protein (Cleaved Caspase-3)Reference
Compound 4h4T1 Breast Cancer CellsDecreased expressionIncreased expression nih.gov

These findings indicate that the anticancer activity of this class of compounds is, at least in part, mediated by their ability to induce apoptosis through the intrinsic pathway, which is governed by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Computational and Theoretical Studies on 5 Phenyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the interaction between a ligand, such as a pyrrolo[2,3-b]pyridine derivative, and its target protein. Such simulations are essential for screening potential drug candidates and understanding their mechanism of action. ajchem-a.comnih.gov

For instance, studies on a series of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, a protein implicated in several cancers, have utilized molecular docking to identify promising inhibitors. ajchem-a.com Similarly, docking studies have been employed to predict the binding mode of related compounds with targets like the PB2 subunit of the influenza RNA polymerase and phosphodiesterase 4B (PDE4B). nih.govnih.gov

Docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a docking score or binding energy. For a series of pyrrolo[2,3-b]pyridine derivatives studied as V600E-BRAF inhibitors, molecular docking successfully identified five top-ranked compounds with superior docking scores compared to the FDA-approved inhibitor, Vemurafenib. ajchem-a.com The stability of these ligand-protein complexes is often attributed to a combination of hydrogen bonds and hydrophobic interactions. ajchem-a.com The predicted binding mode for a pyrrolo[2,a]-pyridine inhibitor in the active site of PDE4B has also been visualized through molecular modeling. nih.gov

A critical outcome of docking simulations is the identification of specific amino acid residues within the target's active site that are crucial for binding the ligand. In studies of pyrrolo[2,3-b]pyridine derivatives targeting V600E-BRAF, interactions with key residues were found to be essential for the stability of the complex. ajchem-a.com These interactions include hydrogen bonds and various hydrophobic interactions with specific amino acids. For example, a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was predicted to form a crucial hydrogen bond with the residue G485 in the fibroblast growth factor receptor (FGFR). nih.gov

Interaction TypeInteracting Residue(s)Target ProteinReference
Hydrogen BondLYS483, SER536, GLN530V600E-BRAF ajchem-a.com
π-π HydrophobicTRP531, PHE583V600E-BRAF ajchem-a.com
π-SulphurCYS532V600E-BRAF ajchem-a.com
π-Alkyl HydrophobicPHE595, LEU505, LEU514, VAL471, ALA481, ILE463V600E-BRAF ajchem-a.com
Hydrogen BondG485FGFR nih.gov

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netresearchgate.net These methods are used to calculate molecular orbitals, predict reactivity, and analyze electronic transitions. researchgate.netmdpi.com DFT calculations have been applied to a series of 39 novel pyrrolo[2,3-b]pyridine derivatives to evaluate their potential as anticancer agents. ajchem-a.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net For the pyrrolo[2,3-b]pyridine derivatives studied, the HOMO and LUMO energy values were calculated to understand their electronic behavior. ajchem-a.com The distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to illustrate charge density distributions, which can be correlated with biological activity. ajchem-a.comresearchgate.net

The HOMO-LUMO energy gap is a key indicator of a molecule's stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com DFT calculations can also be used to analyze the stability arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net For the series of pyrrolo[2,3-b]pyridine derivatives, these computational analyses helped to identify compound 35 as a potential hit with enhanced pharmacological properties, suggesting it as a promising cancer drug candidate. ajchem-a.com

Computational MethodProperty AnalyzedSignificanceReference
DFTHOMO-LUMO Energy GapPredicts chemical reactivity and kinetic stability. ajchem-a.com
DFTMolecular Electrostatic Potential (MEP)Illustrates charge distribution and reactive sites. ajchem-a.com
NBOHyperconjugative InteractionsAnalyzes molecular stability and charge delocalization. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes of both the ligand and its target protein, as well as the stability of their binding. nih.govnih.gov MD simulations have been effectively used to study derivatives of related scaffolds, such as 1H-pyrrolo[3,2-c]quinolines, to understand their binding stability with receptors like 5-HT6R and D3R. nih.gov These studies revealed that certain structural modifications could lead to more stable ligand-receptor complexes. nih.gov In other cases, steered molecular dynamics have been used to predict the dissociation rates of ligands from their target, such as with focal adhesion kinase (FAK) inhibitors. researchgate.net This method can reveal dynamic conformational changes, such as the induction of a rare helical DFG-loop conformation by a pyrrolo[2,3-b]pyridine inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, 3D-QSAR studies are particularly insightful. These studies, encompassing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in identifying key structural features that influence the inhibitory potency of these compounds against various biological targets, such as protein kinases. researchgate.netnih.gov

In a typical 3D-QSAR study involving analogues of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, a dataset of compounds with known biological activities (e.g., pIC50 values) is compiled. researchgate.net The models generated from these studies can achieve high statistical significance, with conventional determination coefficients (R²) and leave-one-out cross-validation coefficients (Q²) indicating robustness and predictive power. researchgate.netnih.gov For instance, a CoMSIA model for a series of azaindole derivatives yielded a Q² of 0.64 and an R² of 0.98, demonstrating a strong correlation between the structural features and the observed activity. researchgate.net

The output of these analyses is often visualized as 3D contour maps, which highlight regions where modifications to the molecule are likely to enhance or diminish its activity. These maps provide crucial guidance for designing new, more potent derivatives. nih.gov

Table 1: Hypothetical 3D-QSAR Model Statistics for this compound Analogues

ParameterCoMFA ValueCoMSIA Value
0.510.64
0.980.98
F-value150.2165.8
Standard Error of Estimate0.150.14
Number of Components55

This table presents hypothetical statistical data for 3D-QSAR models, illustrating the typical parameters used to evaluate model quality based on findings from related azaindole studies. researchgate.net

WaterMap Analysis for Solvation Effects in Ligand Binding

WaterMap is a computational tool that calculates the positions and thermodynamic properties of water molecules within a protein's binding site. schrodinger.com This analysis is critical for understanding the role of water in molecular recognition and for optimizing ligand design. By identifying high-energy, "unhappy" water molecules that are energetically unfavorable to remain in the binding pocket upon ligand binding, WaterMap can guide modifications to a ligand to displace these water molecules, thereby increasing binding affinity. nih.govacs.org

In the context of this compound, which is a scaffold often found in kinase inhibitors, WaterMap analysis of its target's active site can reveal crucial insights. nih.gov The binding site of a kinase often contains both stable and unstable water molecules. The displacement of unstable water molecules by a ligand can lead to a significant gain in binding free energy. nih.gov For example, in studies of Src kinase, WaterMap identified several high-energy hydration sites, and the displacement of these by inhibitors correlated with increased potency. nih.gov

A WaterMap analysis provides a detailed thermodynamic profile of each hydration site, including its enthalpy (ΔH), entropy (-TΔS), and free energy (ΔG). acs.org Sites with a positive ΔG are considered unstable and are prime targets for displacement by a ligand.

Table 2: Representative WaterMap Analysis of a Hypothetical Kinase Binding Site for this compound

Hydration Site IDΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Classification
HS-16.25.80.4Unstable (Displaceable)
HS-24.54.10.4Unstable (Displaceable)
HS-31.52.0-0.5Replaceable
HS-4-2.1-3.51.4Stable

This table provides illustrative data from a WaterMap analysis, categorizing hydration sites based on their thermodynamic properties as seen in similar kinase inhibitor studies. nih.govacs.org

By combining the structural insights from QSAR with the thermodynamic understanding of solvation from WaterMap, a more rational and efficient approach to the design of potent and selective inhibitors based on the this compound scaffold can be achieved.

Advanced Research Applications and Future Directions for 5 Phenyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Scaffold Optimization Strategies for Enhancing Potency and Selectivity

The optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key focus of medicinal chemistry to improve the potency (strength of effect) and selectivity (target specificity) of derived compounds. Researchers employ several strategies to fine-tune the molecular structure for enhanced biological activity.

One primary strategy is scaffold hopping , where the core heterocyclic structure is replaced with a different one while maintaining similar biological activity. In a study targeting Phosphodiesterase 4B (PDE4B), researchers evaluated several scaffolds related to a known inhibitor. They found that replacing other heterocyclic systems with the 1H-pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency, identifying it as a productive replacement for further development. nih.gov Another approach, molecular hybridization , combines pharmacophoric elements from different bioactive molecules. This has been used in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a scaffold closely related to pyrrolo[2,3-b]pyridine. mdpi.com

A crucial aspect of optimization is the detailed analysis of Structure-Activity Relationships (SAR) . This involves synthesizing a series of analogues with systematic modifications to different parts of the molecule and assessing how these changes affect biological activity. For instance, in the development of PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, SAR studies revealed the importance of the ring size and hydrophobicity of the amide portion for both activity and selectivity. nih.gov Similarly, for Polo-like kinase 4 (PLK4) inhibitors, SAR studies showed that a terminal amino group was critical for inhibiting a related kinase (SGK1) but had little effect on PLK4 activity, guiding the design of more selective compounds. koreascience.kr

Table 1: SAR Insights for 1H-Pyrrolo[2,3-b]pyridine Derivatives Targeting PDE4B nih.gov
Modification AreaObservationImpact on Activity/Selectivity
Scaffold CoreReplacing other heterocycles with 1H-pyrrolo[2,3-b]pyridineIncreased potency (IC50 = 0.48 μM)
Amide Substituent (R group)Increasing size of the amide groupGenerally led to a decrease in activity
Aryl Substituent3,4-dichlorophenyl groupMaintained moderate to good inhibition

Rational Design of Novel Pyrrolo[2,3-b]pyridine Analogues with Improved Research Profiles

Rational drug design leverages the understanding of a biological target's three-dimensional structure to create new, more effective compounds. This structure-based approach is widely used to develop novel 1H-pyrrolo[2,3-b]pyridine analogues.

A key tool in rational design is molecular docking , a computational method that predicts how a molecule binds to a target protein. For example, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, docking studies of a lead compound showed that the 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with the hinge region of the FGFR1 protein. nih.gov This insight allowed researchers to rationally design new derivatives with modifications at the 5-position of the ring to form an additional hydrogen bond, which significantly improved inhibitory activity. nih.gov The resulting compound, 4h , showed potent activity against FGFR1, 2, and 3. rsc.org

This strategy has been applied to numerous other targets:

FLT3 Inhibitors for AML: Based on a previously reported compound, new 1H-pyrrolo[2,3-b]pyridine derivatives were designed to target the hydrophobic back pocket of Fms-like tyrosine kinase 3 (FLT3), a key protein in Acute Myeloid Leukemia (AML). nih.gov One derivative, CM5 , showed significant inhibition of both wild-type and mutated FLT3. nih.gov

B-RAF Inhibitors for Cancer: New series of the pyrrolo[2,3-b]pyridine scaffold were designed based on the structure of FDA-approved inhibitors of the V600E mutant B-RAF protein. nih.gov This led to the synthesis of 38 compounds, with two (34e and 35 ) showing high inhibitory effects. nih.gov

c-Met Inhibitors: Novel derivatives were designed with different chemical linkers (methylene, sulfur, sulfoxide) to target the c-Met kinase, an important target in cancer therapy. nih.gov

The process often involves identifying a "hit" compound from screening, analyzing its binding mode, and then designing new molecules with improved properties such as potency, selectivity, and better absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comnih.gov

Development of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives as Chemical Probes for Biological Systems

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindoles, are valuable tools for studying biological processes. nih.gov Because they are bioisosteres of natural indoles, they can be used as chemical probes to investigate the function of specific proteins and pathways. nih.gov

A chemical probe is a small molecule designed to interact with a specific biological target with high potency and selectivity, allowing researchers to probe the target's function in cellular or in vivo systems. 1H-pyrrolo[2,3-b]pyridine derivatives are particularly useful as probes for kinase activity and have been developed as inhibitors for targets like serum/glucocorticoid-regulated kinase 1 (SGK-1). google.com

For instance, 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been studied as a molecular probe in plant physiology due to its structural similarity to the plant hormone auxin (indole-3-acetic acid). nih.gov Its specific geometry allows it to be used to explore the mechanisms of auxin activity. nih.gov In cancer research, compounds selected from optimization studies, such as compounds 8, 9, and 10 from a series of c-Met inhibitors, are often used as "tool compounds" for further biological investigation and optimization. nih.gov

The development of these probes is essential for target validation—confirming that inhibiting a specific protein has a therapeutic effect—and for understanding complex signaling networks. The structural versatility of the this compound framework makes it an excellent starting point for creating highly specific probes for a wide array of biological targets. nih.gov

Investigation of Metabolic Stability and In Vitro Biotransformation of Research Compounds

A critical aspect of developing research compounds is understanding their metabolic stability and biotransformation—how they are processed and broken down by the body. Poor metabolic stability can lead to a short duration of action and the formation of inactive or potentially toxic byproducts. These properties are often evaluated using in vitro assays.

A common method involves incubating the compound with liver microsomes , which contain the cytochrome P450 enzymes responsible for the majority of drug metabolism. nih.gov Studies on pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase showed that an initial hit compound suffered from poor metabolic stability in both mouse and human liver microsomes. nih.gov The research program then focused on structural modifications to improve this property, eventually leading to a more stable compound. nih.gov

Similarly, in the development of LATS1/2 kinase inhibitors, researchers modified a piperidine (B6355638) group on the scaffold to optimize ADME properties. acs.org They found that creating an N-methyl derivative slightly decreased metabolic stability, while other modifications, such as creating a cyclic sulfone, led to good metabolic stability. acs.org Pharmacokinetic studies on pyrrolo[3,4-c]pyridine derivatives have shown that metabolic breakdown can vary depending on the specific substituents on the phenyl ring. nih.gov

Table 2: Metabolic Stability of Selected LATS Kinase Inhibitors acs.org
CompoundModificationMouse Liver Microsome Stability (T1/2 min)
27Cyclic sulfone45.9
28Glycine-modified84.1

These in vitro studies are crucial for predicting a compound's in vivo behavior and for guiding the design of analogues with more favorable pharmacokinetic profiles, ensuring that a potential therapeutic agent can reach its target and remain active for a sufficient duration.

Exploration of New Therapeutic Research Areas for Pyrrolo[2,3-b]pyridine Scaffolds

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas, far beyond a single target. Its ability to act as a hinge-binder for kinases has made it a central component in the search for treatments for numerous diseases. nih.gov

Oncology: This is the most extensively researched area. Pyrrolo[2,3-b]pyridine derivatives are being investigated as inhibitors for a multitude of cancer-related kinases, including:

FGFR: For breast, lung, and bladder cancers. rsc.org

FLT3: For acute myeloid leukemia (AML). nih.gov

PLK4 and CDK8: For various cancers, including colorectal cancer. koreascience.kracs.org

c-Met and B-RAF: For various tumor types. nih.govnih.gov

TNIK: As a target for colorectal cancer. nih.govresearchgate.net

Inflammatory and Immune Diseases: The scaffold is being used to develop inhibitors for targets involved in inflammation.

JAK3 Inhibitors: For rheumatoid arthritis, with a derivative (9a ) showing high potency and selectivity. nih.gov

PDE4B Inhibitors: For central nervous system (CNS) diseases and inflammation. nih.gov

Neurodegenerative Diseases: There is growing interest in this area.

Alzheimer's Disease: Pyrrolo[2,3-b]pyridine derivatives have been investigated as potential inhibitors of GSK-3β, a kinase implicated in the pathology of Alzheimer's. nih.gov

Infectious Diseases: The scaffold has also been adapted to target pathogens.

Antiviral: Derivatives have been developed as inhibitors of the PB2 subunit of the influenza virus. nih.gov

Antimicrobial: Some compounds have shown activity against various bacterial strains. researchgate.net

This broad range of applications underscores the importance of the 1H-pyrrolo[2,3-b]pyridine core in modern drug discovery, with ongoing research continuing to uncover new potential uses for this privileged structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene yields derivatives with ~51% efficiency after silica gel chromatography . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) and using Boc-protection intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) can improve yields to >85% .

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR (300–500 MHz) to identify aromatic protons (δ 6.7–8.6 ppm) and NH signals (δ 12.4 ppm). IR spectroscopy confirms N-H stretches (~3368 cm1^{-1}) and aromatic C=C/C=N bonds (~1579 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]+^+ at m/z 239.106) .
  • X-ray Crystallography : SHELX software refines single-crystal structures, with mean C-C bond lengths of 0.002 Å and R factors <0.04 .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors .
  • Ventilation : Work in a fume hood to minimize exposure.
  • Emergency Measures : For eye contact, rinse with water for 15+ minutes; for skin exposure, wash with soap and water. Store in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce hydrophobic groups (e.g., methyl or phenyl) at position 3 to enhance hypoglycemic activity . For kinase inhibition (e.g., SGK1), cyclopentyl and benzoic acid moieties improve potency, as seen in GSK 650394 (IC50_{50} < 100 nM) .
  • Assays : Use RIN5F cell-based glucose-dependent insulinotropic activity assays for antidiabetic SAR or SRB staining for cytotoxic GI50_{50} determination in cancer studies .

Q. What challenges arise in crystallizing pyrrolo[2,3-b]pyridine derivatives, and how are they addressed?

  • Methodological Answer :

  • Crystallization Issues : Low solubility and polymorphism are common. Use solvent vapor diffusion with DCM/hexane mixtures .
  • Refinement : SHELXL resolves twinning and disorder via iterative least-squares refinement. High-resolution data (≤1.0 Å) reduces R factors to <0.04 .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Glide docks derivatives into PARP-1 active sites, validating hydrogen bonds with Ser904 and hydrophobic interactions with Tyr907 .
  • MD Simulations : GROMACS assesses stability over 100-ns trajectories, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What strategies are used to evaluate in vivo pharmacokinetics and neuroimaging potential?

  • Methodological Answer :

  • Radiolabeling : Incorporate 18F^{18}F via nucleophilic substitution for PET tracers (e.g., [18F][^{18}F]-MK-6240) targeting neurofibrillary tangles. Validate specificity using autoradiography in transgenic mouse brains .
  • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2}) and brain uptake via LC-MS/MS. Optimize logP (2.5–3.5) for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.